molecular formula C22H21ClN6O3 B2890176 N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251582-09-8

N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide

Cat. No.: B2890176
CAS No.: 1251582-09-8
M. Wt: 452.9
InChI Key: TZCAZTJLULOHPY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a sulfonyl group, and an acetamide group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, the sulfonyl group, and the acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might participate in reactions with nucleophiles or electrophiles, and the sulfonyl group might be involved in substitution or elimination reactions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds, through various synthetic pathways, have shown promising results in vitro for both antibacterial and antifungal activities. Such studies highlight the compound's potential in developing new antimicrobial agents, contributing significantly to the fight against resistant microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-tumor Activities

Further investigations have focused on the compound's derivatives for anti-tumor activities. The synthesis of novel isoxazole compounds and their preliminary biological activity tests have demonstrated that some derivatives exhibit better anti-tumor activities, indicating a potential pathway for developing new cancer therapies (Qi Hao-fei, 2011).

Enzyme Inhibition for Therapeutic Application

In another domain, the compound's derivatives have been synthesized and evaluated as α-glucosidase and acetylcholinesterase inhibitors. This research holds significant implications for treating diseases such as diabetes and Alzheimer's, showcasing the compound's versatility in therapeutic applications (Abbasi et al., 2019).

Drug Metabolism and Pharmacokinetics

Studies have also explored the compound's role in drug metabolism and pharmacokinetics, offering insights into its metabolic stability and potential for enhanced therapeutic efficacy. Such research is crucial for drug development, ensuring that new therapeutic agents have favorable pharmacokinetic properties for clinical use (Humphreys et al., 2003).

Cytotoxic Activities

Research into the cytotoxic activity of novel sulfonamide derivatives has revealed potent effects against cancer cell lines, suggesting another avenue for the compound's application in oncology. The identification of compounds with significant cytotoxicity against cancer cells underscores the potential for developing new cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety .

Properties

IUPAC Name

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-7-10-27(11-8-14)18(30)13-29-22(31)28-9-3-6-17(20(28)25-29)21-24-19(26-32-21)15-4-2-5-16(23)12-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCAZTJLULOHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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